molecular formula C26H25N3O3 B11329555 N-[4-(dimethylamino)benzyl]-6,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

N-[4-(dimethylamino)benzyl]-6,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B11329555
M. Wt: 427.5 g/mol
InChI Key: HSCYGFRICKPGBU-UHFFFAOYSA-N
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Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene core, a pyridine moiety, and a dimethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes the condensation of 4-(dimethylamino)benzaldehyde with 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are essential to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromene core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism by which N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. The chromene core can interact with various enzymes and receptors, modulating their activity. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methanone, [4-(dimethylamino)phenyl]phenyl-: Shares the dimethylamino group but lacks the chromene core.

    4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar dimethylamino group but differs in the aromatic substitution pattern.

Uniqueness

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is unique due to its combination of a chromene core, pyridine moiety, and dimethylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-6,8-dimethyl-4-oxo-N-pyridin-2-ylchromene-2-carboxamide

InChI

InChI=1S/C26H25N3O3/c1-17-13-18(2)25-21(14-17)22(30)15-23(32-25)26(31)29(24-7-5-6-12-27-24)16-19-8-10-20(11-9-19)28(3)4/h5-15H,16H2,1-4H3

InChI Key

HSCYGFRICKPGBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)N(C)C)C4=CC=CC=N4)C

Origin of Product

United States

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